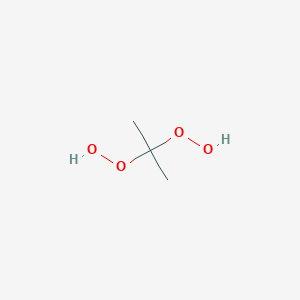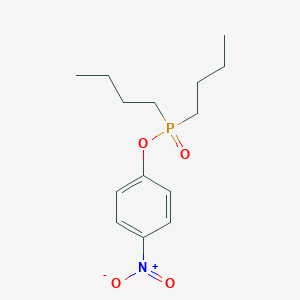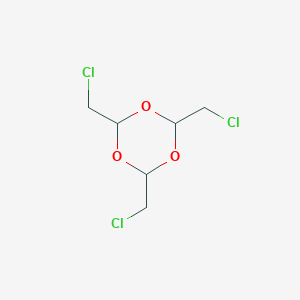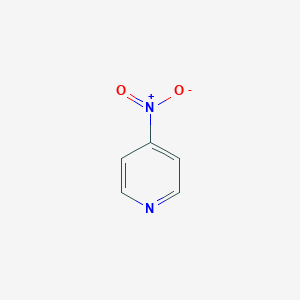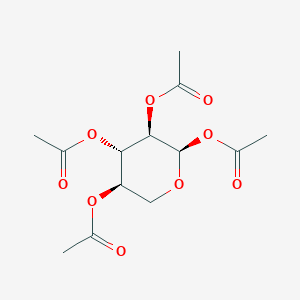
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose, also known as TAP, is a carbohydrate molecule that has gained significant attention in the scientific community due to its various applications in research. This molecule is a derivative of xylose, which is a common sugar found in plants. TAP is widely used as a starting material for the synthesis of other complex carbohydrates and glycoconjugates. In
Wirkmechanismus
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose acts as a protecting group for the hydroxyl groups of xylose. The acetyl groups prevent the hydroxyl groups from participating in unwanted reactions during the synthesis of complex carbohydrates. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is easily removed from the molecule by hydrolysis under mild conditions, which allows the hydroxyl groups to participate in further reactions.
Biochemische Und Physiologische Effekte
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose does not have any significant biochemical or physiological effects on its own. However, the molecules synthesized using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose have various biological activities. For example, glycosides synthesized using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose have been shown to have antimicrobial, antiviral, and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has several advantages for lab experiments. It is easy to synthesize, and the resulting product is stable and easy to handle. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is also compatible with a wide range of solvents and reagents, which makes it versatile for use in different reactions. However, 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has some limitations. It is expensive compared to other protecting groups, and the acetylation reaction can be slow, which can lead to low yields.
Zukünftige Richtungen
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has a promising future in scientific research. One future direction is the development of new protecting groups that are cheaper and more efficient than 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose. Another direction is the synthesis of more complex carbohydrates and glycoconjugates using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose as a starting material. These molecules have various applications in medicine, biotechnology, and materials science. Additionally, the use of 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose in the synthesis of glycoconjugate vaccines is an area of active research. These vaccines have the potential to prevent infectious diseases and cancer.
Conclusion
In conclusion, 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is a carbohydrate molecule that has various applications in scientific research. Its synthesis method is straightforward, and the resulting product is stable and easy to handle. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is widely used as a starting material for the synthesis of complex carbohydrates and glycoconjugates. The molecules synthesized using 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose have various biological activities and have potential applications in medicine, biotechnology, and materials science. The future directions for 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose research are promising, and further studies are needed to explore its full potential.
Synthesemethoden
The synthesis of 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose involves the acetylation of xylose using acetic anhydride and a catalyst such as pyridine. The reaction takes place under mild conditions and produces a high yield of 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose. The resulting product is a white crystalline powder that is soluble in organic solvents such as chloroform, methanol, and acetone. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose can be purified by recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose has a wide range of applications in scientific research. One of the most significant applications is in the synthesis of complex carbohydrates and glycoconjugates. 1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose is used as a starting material for the synthesis of oligosaccharides, glycosides, and glycoproteins. These molecules play a crucial role in various biological processes such as cell-cell recognition, immune response, and signal transduction.
Eigenschaften
CAS-Nummer |
1233-03-0 |
|---|---|
Produktname |
1,2,3,4-Tetra-O-acetyl-alpha-D-xylopyranose |
Molekularformel |
C13H18O9 |
Molekulargewicht |
318.28 g/mol |
IUPAC-Name |
[(3R,4S,5R,6R)-4,5,6-triacetyloxyoxan-3-yl] acetate |
InChI |
InChI=1S/C13H18O9/c1-6(14)19-10-5-18-13(22-9(4)17)12(21-8(3)16)11(10)20-7(2)15/h10-13H,5H2,1-4H3/t10-,11+,12-,13-/m1/s1 |
InChI-Schlüssel |
MJOQJPYNENPSSS-YVECIDJPSA-N |
Isomerische SMILES |
CC(=O)O[C@@H]1CO[C@@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Kanonische SMILES |
CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC(=O)C |
Synonyme |
.alpha.-Xylopyranose, tetraacetate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



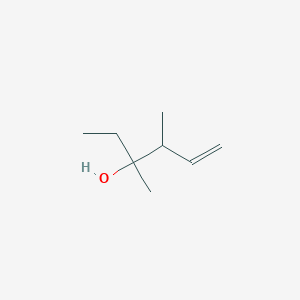
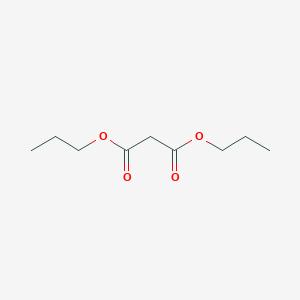
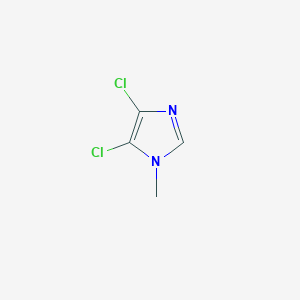
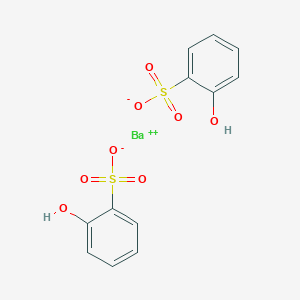

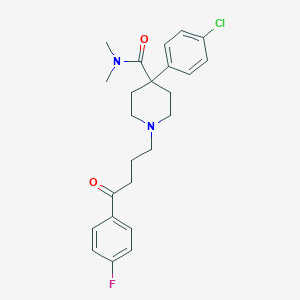
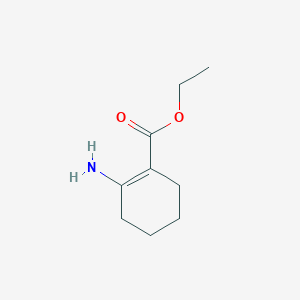
![1,2-Dihydrobenzo[k]tetraphene-1,2-diol](/img/structure/B72719.png)
